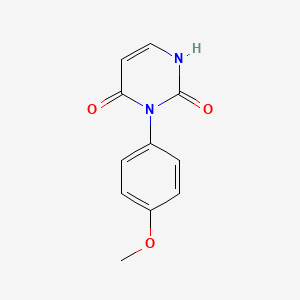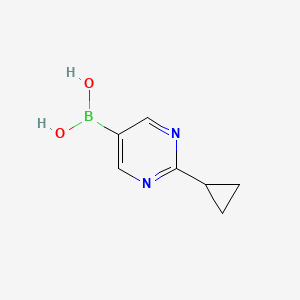
(2-Cyclopropylpyrimidin-5-yl)boronic acid
Descripción general
Descripción
(2-Cyclopropylpyrimidin-5-yl)boronic acid is a chemical compound with the molecular formula C7H9BN2O2 . It has a molecular weight of 163.97 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 . The Canonical SMILES for this compound is B(C1=CN=C(N=C1)C2CC2)(O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 164.0757077 g/mol . The topological polar surface area of the compound is 66.2 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Development of Synthesis Techniques : A study by Patel et al. (2016) focuses on developing an efficient synthesis of a similar compound, (2-aminopyrimidin-5-yl) boronic acid. The synthesis included metal–halogen exchange and a Suzuki–Miyaura borylation, highlighting the compound's relevance in chemical synthesis processes (Patel et al., 2016).
- Phosphomolybdic Acid Promoted Synthesis : Reddy et al. (2014) described the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, indicating the compound's utility in the creation of aminophosphonates (Reddy et al., 2014).
Analytical and Separation Techniques
- Analysis of Pinacolboronate Esters : Zhong et al. (2012) examined the analytical challenges and strategies for analyzing pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester, demonstrating the compound's importance in chromatographic purity methods (Zhong et al., 2012).
- Improved Separation Techniques : Joshi et al. (2013) developed a high-performance liquid chromatography method to determine boronic acids, including 2-aminopyrimidine-5-ylboronic acid, in pinacolboronate ester samples (Joshi et al., 2013).
Catalysis and Organic Reactions
- Boronic Acid Catalysis : Hall (2019) explored the use of boronic acids, including 2-cyclopropylpyrimidin-5-ylboronic acid, in various organic reactions, emphasizing their unique reactivity and potential in catalysis (Hall, 2019).
- Enantioselective Aza-Michael Additions : A study by Hashimoto et al. (2015) demonstrated the use of boronic acid in highly enantioselective aza-Michael additions, which could be relevant for compounds like (2-cyclopropylpyrimidin-5-yl)boronic acid (Hashimoto et al., 2015).
Biomedical Applications
- Boronic Acid Polymers in Biomedicine : Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in various biomedical applications, including treatment of diseases like HIV and cancer, which may be relevant to this compound (Cambre & Sumerlin, 2011).
Sensing and Detection
- Boronic Acids in Sensing Applications : Lacina et al. (2014) discussed the use of boronic acids in sensing applications, such as in detecting anions and saccharides, which could include compounds like this compound (Lacina et al., 2014).
Safety and Hazards
The safety information for (2-Cyclopropylpyrimidin-5-yl)boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
(2-cyclopropylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBMEFTPMTWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671659 | |
| Record name | (2-Cyclopropylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893567-15-2 | |
| Record name | (2-Cyclopropylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)
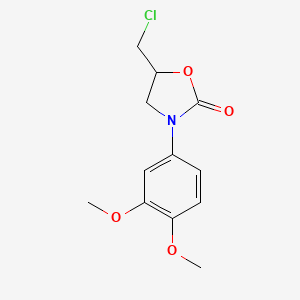
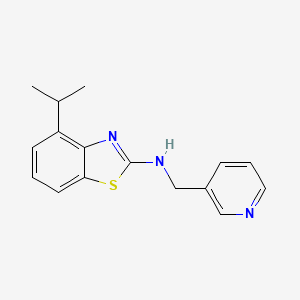

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
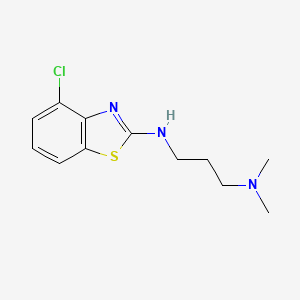
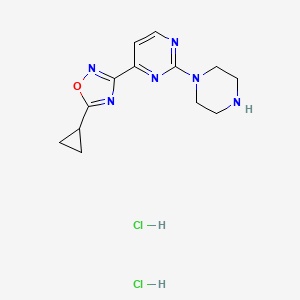
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)
![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)
